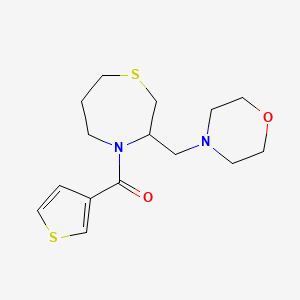

(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene is a five-membered ring compound with one sulfur atom . It’s an important structural moiety replacing benzene rings in drugs and biomolecules . The morpholinomethyl group is a common functional group in organic chemistry, often involved in pharmaceutical compounds .

Synthesis Analysis

While specific synthesis methods for your compound aren’t available, thiophene derivatives are typically synthesized through condensation reactions . For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Thiophene derivatives, for example, are known to exhibit a variety of properties and applications, including use in industrial chemistry and material science .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

In the realm of chemical synthesis and structural elucidation, various compounds containing morpholino and thiophene groups have been developed, demonstrating the versatility and potential applications of these moieties in drug development and materials science. For instance, the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showcased its antitumor activity against several cancer cell lines, highlighting the potential of morpholino derivatives in therapeutic applications (Tang & Fu, 2018). Similarly, research on the title compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, provided insights into its antiproliferative activity and structural properties through X-ray diffraction studies, emphasizing the significance of molecular architecture in drug design (Benaka Prasad et al., 2018).

Enzyme Inhibitory Activities

The exploration of enzyme inhibitory activities by thiophene-based heterocyclic compounds, including morpholino derivatives, signifies another critical area of research. Compounds such as (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone were investigated for their inhibitory effects against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), showing promising results that could contribute to the development of new therapeutic agents (Cetin et al., 2021).

Photoinitiators for UV-Curable Coatings

In materials science, morpholine derivatives have been utilized in developing photoinitiators for ultraviolet-curable coatings. The copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties demonstrated synergistic effects and photoinitiation efficiency, underscoring their utility in advanced coating applications (Angiolini et al., 1997).

Gold Nanoparticle Synthesis

Morpholino derivatives have also found applications in nanotechnology, particularly in the synthesis of gold nanoparticles. Using compounds like 2,3,5,6-tetrakis-(morpholinomethyl)hydroquinone for the reduction of HAuCl4, researchers have been able to control the shape and size of gold nanoparticles, indicating the potential of these derivatives in the field of nanomaterials (Roy et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S2/c18-15(13-2-9-21-11-13)17-3-1-8-20-12-14(17)10-16-4-6-19-7-5-16/h2,9,11,14H,1,3-8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVUQJCEWXJHAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2693062.png)

![2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate](/img/structure/B2693064.png)

![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2693072.png)

![4-[(1-cyclopentanecarbonylazetidin-3-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B2693074.png)

![Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2693075.png)

![N-(2-Phenylmethoxyspiro[3.3]heptan-6-yl)oxirane-2-carboxamide](/img/structure/B2693076.png)